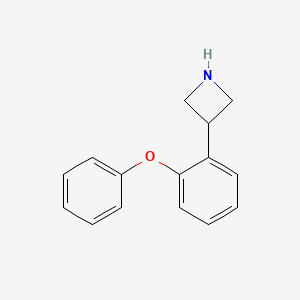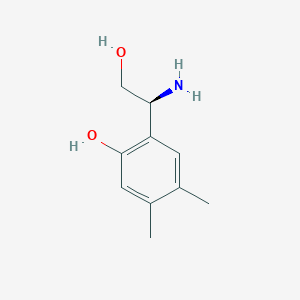
(s)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a phenolic structure with an amino and hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Amino Group Introduction: The amino group is introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via an alkylation reaction, where the phenolic compound is treated with an appropriate alkylating agent under basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol: The enantiomer of the compound with different biological activity.
2-(1-Amino-2-hydroxyethyl)phenol: A similar compound lacking the dimethyl groups, with distinct chemical properties.
4,5-Dimethylphenol: A simpler phenolic compound without the amino and hydroxyethyl groups.
Uniqueness: (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is unique due to its chiral nature and the presence of both amino and hydroxyethyl groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-4,5-dimethylphenol |
InChI |
InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)10(13)4-7(6)2/h3-4,9,12-13H,5,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
FIZWXMFHROMVQU-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


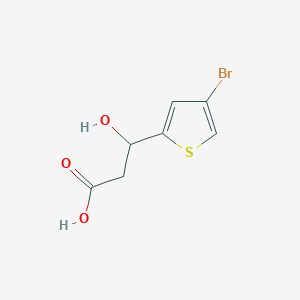
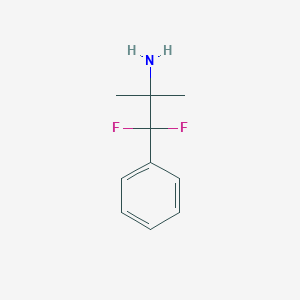
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
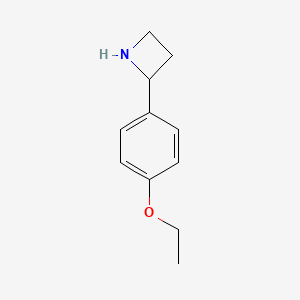
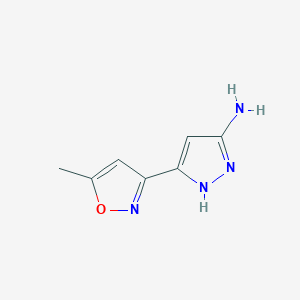
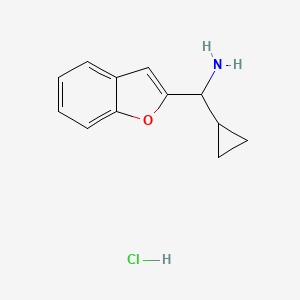
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
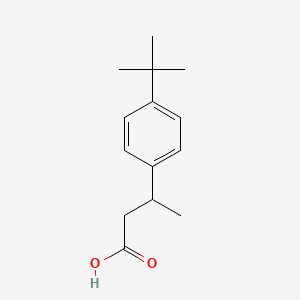
![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)

